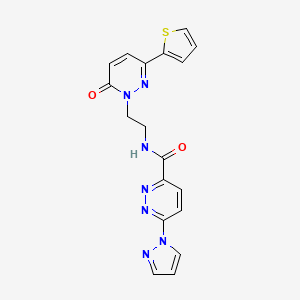

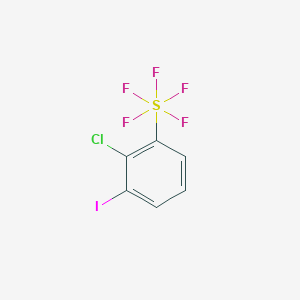

4-(Benzylsulfanyl)-2-chloropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

A methodology was developed for the synthesis of phenylspiro [imidazole-4,3’-thiochroman]ones by treatment of [2- (benzylsulfanyl)-benzylidene]imidazolones with titanium tetrachloride . The reaction proceeded according to [1,5]-hydride shift mechanism followed by thiochromane ring closure .Aplicaciones Científicas De Investigación

Schiff Bases

Schiff bases are a class of organic compounds resulting from the condensation reaction between a primary amine and a carbonyl compound . They have gained significant attention in contemporary chemistry due to their remarkable synthesis methods, diverse properties, and wide-ranging applications .

Catalysis: Schiff bases are used in catalysis. They play a pivotal role in various chemical processes .

Asymmetric Synthesis: They are also used in asymmetric synthesis, a method used to produce chiral molecules .

Coordination Chemistry: In coordination chemistry, Schiff bases are used as ligands to form complexes with metals .

Medicinal Chemistry: In medicinal chemistry, Schiff bases are used in the development of various drugs .

Materials Science: In materials science, Schiff bases are used in the development of optical materials .

Environmental Applications: Schiff bases are also used in environmental contexts .

Benzylsulfanyl-Triazolyl-Indole Scaffold

The benzylsulfanyl-triazolyl-indole scaffold is synthesized through the coupling of 4-amino-5-(1H-indol-2-yl)-1,2,4-triazol-3(2H)-thione and benzyl bromide . This scaffold has been studied for its potential applications .

Medicinal Chemistry: The triazole motif in the benzylsulfanyl-triazolyl-indole scaffold is found in many drugs on the market, including Letrozole (anti-cancer agent), Fluconazole (anti-fungal agent), and Maraviroc (Anti-HIV agent) .

Corrosion Inhibitors: This scaffold can also be used as corrosion inhibitors .

Fluorescent Applications: The scaffold can act as a chelating agent with metals for fluorescent applications .

Propiedades

IUPAC Name |

4-benzylsulfanyl-2-chloropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNS/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFNNSRGEYSAOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC(=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2567327.png)

![(3E)-3-{[(4-fluorobenzyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2567329.png)

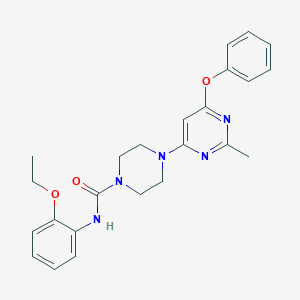

![7-Fluoro-2-methyl-3-[(1-quinoxalin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2567337.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2567338.png)

![1-(4-isopropylbenzyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2567341.png)